molecular formula C28H24O B12898338 2,2,5,5-Tetraphenyltetrahydrofuran CAS No. 72805-47-1

2,2,5,5-Tetraphenyltetrahydrofuran

Cat. No.: B12898338
CAS No.: 72805-47-1
M. Wt: 376.5 g/mol
InChI Key: WJKMKPNHVQAOMM-UHFFFAOYSA-N
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Description

2,2,5,5-Tetraphenyltetrahydrofuran is a heterocyclic organic compound characterized by a tetrahydrofuran ring substituted with four phenyl groups at the 2 and 5 positions

Preparation Methods

The synthesis of 2,2,5,5-Tetraphenyltetrahydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2,5-diphenyl-2,5-hexanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or a zeolite catalyst, which facilitates the ring closure to form the tetrahydrofuran ring.

Chemical Reactions Analysis

2,2,5,5-Tetraphenyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.

Scientific Research Applications

2,2,5,5-Tetraphenyltetrahydrofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetraphenyltetrahydrofuran involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions with aromatic systems, while the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions. These properties enable it to modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in different applications.

Comparison with Similar Compounds

2,2,5,5-Tetraphenyltetrahydrofuran can be compared with other tetrahydrofuran derivatives such as:

    2,2,5,5-Tetramethyltetrahydrofuran: This compound has four methyl groups instead of phenyl groups, resulting in different chemical and physical properties.

    2,5-Diphenyltetrahydrofuran: This compound has only two phenyl groups, leading to differences in reactivity and applications.

    3,3,4,4-Tetramethyltetrahydrofuran:

The uniqueness of this compound lies in its combination of phenyl groups and the tetrahydrofuran ring, which imparts distinct properties and makes it valuable for specific applications in research and industry.

Properties

CAS No.

72805-47-1

Molecular Formula

C28H24O

Molecular Weight

376.5 g/mol

IUPAC Name

2,2,5,5-tetraphenyloxolane

InChI

InChI=1S/C28H24O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

WJKMKPNHVQAOMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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